molecular formula C16H17ClFN B13741093 1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride CAS No. 21165-60-6

1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride

Cat. No.: B13741093
CAS No.: 21165-60-6
M. Wt: 277.76 g/mol
InChI Key: QEPHYDVEKYUURE-UHFFFAOYSA-N
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Description

1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a fluorophenyl group, a phenyl group, and a methylamino group attached to a propene backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride typically involves the reaction of p-fluorobenzaldehyde with phenylacetone in the presence of a methylamine source. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Step 1: Condensation of p-fluorobenzaldehyde with phenylacetone in the presence of a base to form the intermediate.

    Step 2: Addition of methylamine to the intermediate under acidic conditions to yield the final product as a hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)biguanide hydrochloride
  • 1-(4-Fluorophenyl)piperazine
  • Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]

Uniqueness

1-(p-Fluorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is unique due to its specific structural features, such as the presence of both fluorophenyl and phenyl

Properties

CAS No.

21165-60-6

Molecular Formula

C16H17ClFN

Molecular Weight

277.76 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H16FN.ClH/c1-18-12-11-16(13-5-3-2-4-6-13)14-7-9-15(17)10-8-14;/h2-11,18H,12H2,1H3;1H

InChI Key

QEPHYDVEKYUURE-UHFFFAOYSA-N

Canonical SMILES

CNCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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